Ficoll type 70

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

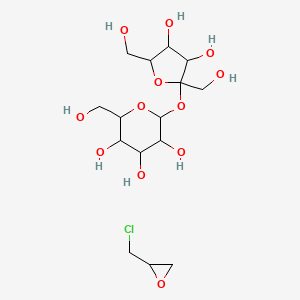

Ficoll Type 70 is a highly branched, nonionic polysaccharide synthesized from sucrose and epichlorohydrin, with an average molecular weight (Mw) of ~70 kDa and a hydrodynamic radius of ~40 Å . It is widely used in biological research for its inert properties and ability to mimic macromolecular crowding in cellular environments. Key applications include:

- Cell separation: As a density gradient medium for isolating lymphocytes and other cell types .

- Protein stability studies: Modulating protein folding, aggregation, and amyloid formation via excluded volume effects .

- Cryopreservation: Enhancing cell viability during freezing by suppressing ice recrystallization at −80°C .

Its compact, spherical conformation (Mark-Houwink exponent: 0.34) distinguishes it from linear polymers like dextran .

Preparation Methods

Ficoll type 70 is synthesized through the copolymerization of sucrose with epichlorohydrin . This process involves the reaction of sucrose with epichlorohydrin under controlled conditions to form a highly branched polymer. The reaction typically occurs in an aqueous medium, and the resulting polymer is purified through a series of filtration and precipitation steps to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

Ficoll type 70 is a nonionic synthetic polymer, meaning it does not contain any ionized groups . As a result, it is relatively inert and does not undergo significant chemical reactions such as oxidation, reduction, or substitution under normal conditions . Its primary use is as a macromolecular crowding agent, where it creates a crowded environment that can influence the behavior of other molecules .

Scientific Research Applications

Ficoll PM70 is a high molecular weight sucrose polymer formed by copolymerization of sucrose and epichlorohydrin . It is highly soluble in aqueous media due to its branched structure and high hydroxyl group content . Ficoll PM70 is used in various scientific research applications due to its favorable osmotic and viscosity properties .

Scientific Research Applications of Ficoll PM70

Ficoll PM70 has a variety of applications in scientific research, including:

- Perfusion Media: Ficoll PM70 is used in artificial perfusion solutions for laboratory studies of the circulatory system in animals, especially dextran-sensitive animals like rats . A 4% (w/v) solution of Ficoll PM70 can provide normal colloid osmotic pressure . Studies using Ficoll PM70 have provided evidence for morphological adaptations of resistance vessels in hypertensive rats .

- Cell Isolation: Ficoll PM70 is valuable for cell isolation using unit gravity sedimentation .

- Cryopreservation: Ficoll 70 improves the thermal stability of cryoprotectant solutions at −80 °C, enhancing cell recovery after long-term cryopreservation . It has been shown to be effective in cryopreserving pluripotent stem cells, such as porcine iPSCs and human embryonic stem cells (hESCs), without negatively impacting storage in liquid nitrogen .

- Protein Stabilization: Ficoll 70 enhances the thermal stability of creatine kinase (CK) . It increases the thermal transition temperature (T(m)) of CK, indicating a protective effect on CK structure . Ficoll 70 also induces a crowding-induced compaction effect on both native and thermally denatured states of CK .

- Macromolecular Crowding Agent: Ficoll PM70 is used as a macromolecular crowding agent in studies of cell volume signaling and protein refolding . It can be used in tissue engineering and macromolecular conformation research for the development, evaluation, and use of macromolecular crowding systems and configurations .

- Vitrification Research: Ficoll PM-70 can be used in vitrification research . It has been used as a supplement in vitrification solutions for oocyte vitrification .

- Spermatozoa cryopreservation: Ficoll 70 improves the cryopreservation of rabbit spermatozoa .

Data Table: Applications of Ficoll PM70

Case Studies

- Circulation Studies in Hypertensive Rats: Folkow et al. used Ficoll PM70 in circulation studies of spontaneously hypertensive and normotensive rats. A 4% (w/v) solution provided normal colloid osmotic pressure, and experiments using whole animal and isolated hindquarter preparations showed morphological adaptations in the resistance vessels of hypertensive rats .

- Cryopreservation of Pluripotent Stem Cells: Demonstrated that adding Ficoll 70 to cryoprotectant solutions significantly improves system thermal stability at the working temperature (~−80 °C). The cells cryopreserved at −80 °C with Ficoll-containing medium showed no apparent decrease in colony number (plating efficiency) and proliferative capacity (cell number) relative to LN .

- Thermal Stability of Creatine Kinase: The effect of Ficoll 70 on the thermal stability and structure of creatine kinase (CK) was studied using far-UV CD spectra and intrinsic fluorescence spectra. An increase in T(m) with constant DeltaH(u) was observed with increasing Ficoll 70 concentration, suggesting that Ficoll 70 enhances the thermal stability of CK .

- Cryopreservation of rabbit spermatozoa: Better cryoprotective effect was observed when Ficoll 70 was added, compared with the semen cryopreserved with sucrose and DMSO only .

Mechanism of Action

The primary mechanism of action of Ficoll type 70 lies in its ability to create stable density gradients, which are crucial for the effective separation of cellular components based on their size and density . Its dense branching and nearly spherical shape make it an ideal macromolecular crowding agent, influencing the behavior of other molecules in solution . This property is particularly useful in studies of cell volume signaling and protein refolding, where this compound helps create an environment that mimics the crowded conditions found within cells .

Comparison with Similar Compounds

Structurally Similar Compounds

Ficoll 400

| Property | Ficoll 70 | Ficoll 400 |

|---|---|---|

| Molecular Weight (kDa) | 70 ± 1 | 420 ± 12 |

| Hydrodynamic Radius (Å) | 40 | 80 |

| Mark-Houwink Exponent | 0.344 ± 0.002 | 0.359 ± 0.014 |

| Applications | Protein stability, cryopreservation | High-density crowding, ECM studies |

- Functional Differences :

Dextran 70

| Property | Ficoll 70 | Dextran 70 |

|---|---|---|

| Structure | Branched | Linear |

| Effect on Lysozyme | Stabilizes intermediates | Minimal stabilization |

| Crowding Mechanism | Excluded volume | Hydrodynamic interaction |

- Key Contrast :

Functionally Similar Compounds

Polyethylene Glycol (PEG)

- Critical Findings :

- Ficoll 70 accelerates amyloid fibril formation in apo-β-lactalbumin (half-life: 4.5 hours at 200 mg/ml vs. 32 hours in buffer) via excluded volume, while PEG’s effects are concentration-dependent and less predictable .

- In cryopreservation, Ficoll 70 outperforms PEG in maintaining pluripotent stem cell viability (>95% POU5F1 expression vs. ~90% for PEG) .

Subtilisin-like Protease (SubL)

| Property | Ficoll 70 | SubL |

|---|---|---|

| Size | 70 kDa | 14 kDa |

| Effect on λ6-85 Protein | Minor stabilization (ΔTm: 0–4°C) | Strong stabilization (ΔTm: 7–13°C) |

| Crowding Rigidity | Flexible polymer | Rigid protein |

- Mechanistic Insight :

Application-Specific Comparisons

Cryopreservation Agents

| Agent | Cell Recovery at −80°C | Thermal Stability (Td) |

|---|---|---|

| Ficoll 70 | >95% (H1 stem cells) | −67°C |

| DMSO | ~90% | −80°C |

| Sucrose | <80% | −85°C |

- Advantage : Ficoll 70-DMSO mixtures prevent ice recrystallization better than pure DMSO, enabling long-term storage (>15 weeks) without liquid nitrogen .

Crowding in Enzyme Activity

| Crowder | Protease Activity Reduction | Mechanism |

|---|---|---|

| Ficoll 70 | 49–69% | Alters enzyme-substrate conformation via excluded volume |

| Dextran 70 | 20–30% | Weak steric hindrance |

Research Findings and Contradictions

- Protein Stability : Ficoll 70 stabilizes apoflavodoxin (ΔTm +20°C at pH 7) but destabilizes holo-α-lactalbumin (Tagg drops to 38°C at 400 g/l), highlighting pH- and protein-dependent effects .

- Amyloid Formation : Accelerates fibril nucleation in apo-β-lactalbumin but suppresses J-aggregates in pseudoisocyanine chloride at >2.5 wt% due to polymer entanglement .

- Contradiction : While Ficoll 70 stabilizes folded proteins (e.g., flavodoxin), it destabilizes denatured states, emphasizing context-specific outcomes .

Biological Activity

Ficoll Type 70, a nonionic synthetic polymer derived from sucrose and epichlorohydrin, is recognized for its diverse applications in biological research, particularly in cell biology and biochemistry. This article explores its biological activity, focusing on its properties, mechanisms of action, and practical applications.

This compound has a molecular weight of approximately 70,000 Da and is characterized by a highly branched structure. This configuration contributes to its solubility in aqueous media and makes it an ideal candidate for various laboratory applications. The polymer is non-toxic and does not contain ionized groups, which enhances its compatibility with biological systems .

Mechanisms of Biological Activity

1. Macromolecular Crowding Agent:

this compound serves as a macromolecular crowding (MMC) agent, which mimics the crowded environment of cellular interiors. This property has significant implications for protein folding and stability. Studies have shown that this compound can enhance the thermal stability of proteins such as creatine kinase (CK), suggesting that it stabilizes protein structures under stress conditions .

2. Cell Isolation and Density Gradient Centrifugation:

this compound is widely used in density gradient centrifugation to isolate cells based on their buoyant density. It provides a stable environment for cell separation without causing damage to sensitive cell types. For instance, Ficoll-Paque™ solutions containing this compound are commonly employed in lymphocyte isolation protocols .

3. Vitrification and Cryopreservation:

In cryobiology, this compound has been utilized as a component in vitrification solutions for oocytes and embryos. Its high molecular weight contributes to the formation of a protective glass-like state that prevents ice crystal formation during freezing processes .

Table 1: Summary of Key Applications of this compound

Case Study: Effect on Creatine Kinase Stability

A study investigated the impact of this compound on the thermal stability of creatine kinase. The results indicated that increasing concentrations of Ficoll led to higher transition temperatures (T(m)), suggesting enhanced stability against thermal denaturation . This finding supports the hypothesis that macromolecular crowding can influence protein conformational dynamics.

Case Study: Cell Separation Techniques

In another study, this compound was employed to develop a continuous density gradient for isolating various cell types from human blood samples. The use of Ficoll allowed for efficient separation while maintaining cell viability, demonstrating its utility in clinical and research settings .

Q & A

Basic Research Questions

Q. How should Ficoll Type 70 be prepared and characterized for use in macromolecular crowding experiments?

- Methodological Answer : Dissolve this compound in aqueous buffers (e.g., PBS or TBS) at concentrations up to 100 mg/mL. Use gentle heating (≤37°C) and vortexing to avoid polymer degradation. Filter-sterilize (0.22 µm) to remove particulates, as autoclaving may alter its hydrodynamic properties. Characterize viscosity using viscometry and validate crowding effects via control experiments (e.g., comparing reaction kinetics with/without Ficoll). Always account for osmotic contributions by matching solute concentrations in control conditions .

Q. What experimental controls are critical when studying cell volume regulation in this compound-mediated crowded environments?

- Methodological Answer : Include iso-osmotic controls using non-crowding agents (e.g., sucrose or dextran) to distinguish excluded-volume effects from osmotic stress. Measure intracellular ion concentrations and water activity to ensure osmotic balance. Use fluorescence-based cell volume assays (e.g., calcein quenching) for real-time monitoring .

Q. How does this compound influence protein refolding assays, and how can aggregation be minimized?

- Methodological Answer : this compound accelerates refolding by reducing solvent accessibility, but may promote aggregation at high concentrations. Optimize Ficoll concentration (typically 50–200 mg/mL) and include chaperones (e.g., GroEL) or arginine additives to suppress aggregation. Monitor refolding via circular dichroism (CD) spectroscopy or tryptophan fluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s impact on protein thermal stability across different pH conditions?

- Methodological Answer : At pH 7.0, this compound shows negligible effects on Tm (melting temperature) for proteins like RNase-A and lysozyme, but significantly reduces Tm at pH 4.0 for α-lactalbumin. This discrepancy arises from pH-dependent denatured-state compactness. To reconcile

- Perform differential scanning calorimetry (DSC) under matched pH and ionic strength.

- Use small-angle X-ray scattering (SAXS) to assess denatured-state dimensions in crowded vs. dilute conditions .

Q. What experimental design is optimal for quantifying this compound’s acceleration of α-synuclein amyloid formation?

- Methodological Answer : Use seeded aggregation assays with Thioflavin T (ThT) fluorescence. Key parameters:

- Seed concentration : 2.5–10% (w/w) sonicated fibrils.

- Ficoll concentration : 140–280 mg/mL to mimic cytoplasmic crowding.

- Analyze biphasic kinetics (primary vs. secondary nucleation) via time-to-midpoint (t50) and AFM imaging for fibril morphology. Include sucrose controls to differentiate excluded-volume effects from viscosity .

Q. How do synergistic crowding effects emerge in heterogeneous Ficoll mixtures (e.g., Ficoll 70 + Ficoll 400), and how can they be modeled?

- Methodological Answer : Mixtures create non-additive acceleration of processes like collagen fibrillogenesis. To study:

- Vary ratios (e.g., 1:1 to 1:3 Ficoll 70:Ficoll 400).

- Compare experimental lag times to theoretical predictions using scaled particle theory (SPT).

- Use statistical tests (e.g., t-tests) to validate synergy (p < 0.05) .

Q. What quantitative methods are suitable for characterizing this compound’s interactions with proteins like BSA in crowded solutions?

- Methodological Answer : Employ sedimentation equilibrium analytical ultracentrifugation (SE-AUC) to measure activity coefficients. Label Ficoll and BSA with FITC for fluorescence correlation spectroscopy (FCS) to assess heterotypic interactions. Validate using statistical thermodynamic models that account for excluded-volume and weak associative interactions .

Q. Methodological Best Practices

- Handling Conflicts in Crowding Data : Always report buffer composition, temperature, and protein purity, as contaminants (e.g., oligomers) can skew crowding effects .

- Dynamic vs. Static Crowding : For dynamic processes (e.g., protein folding), use lower Ficoll concentrations (≤140 mg/mL) to avoid viscosity-dominated slowing. For equilibrium studies (e.g., binding), use higher concentrations (≥200 mg/mL) .

Properties

CAS No. |

72146-89-5 |

|---|---|

Molecular Formula |

C15H27ClO12 |

Molecular Weight |

434.82 g/mol |

IUPAC Name |

2-(chloromethyl)oxirane;2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2 |

InChI Key |

IACFXVUNKCXYJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

physical_description |

White powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.